Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate
Description
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate (CAS: 2375271-32-0) is a halogenated thiazole derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.12 g/mol . Its IUPAC name reflects the substitution pattern: an iodomethyl group at position 5 of the thiazole ring and an ethyl ester at position 2. This compound is structurally characterized by a planar thiazole core, with the iodine atom contributing significant steric bulk and polarizability. The presence of iodine enhances its utility in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAWDLUKFZQOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole derivative. One common method is the reaction of 5-methyl-1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include deiodinated thiazole derivatives or modified thiazole rings.
Scientific Research Applications
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to the target.
Comparison with Similar Compounds
Ethyl 5-(bromomethyl)-1,3-thiazole-2-carboxylate
- Molecular Formula: C₇H₈BrNO₂S
- Molecular Weight : 266.17 g/mol
- Key Differences : Replacing iodine with bromine reduces molecular weight and polarizability. Bromine’s lower electronegativity decreases reactivity in nucleophilic substitutions compared to iodine. This compound is often used in less demanding synthetic protocols .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Molecular Formula: C₁₃H₁₀F₃NO₂S
- Molecular Weight : 325.29 g/mol
- Key Differences: The trifluoromethyl group at position 5 enhances metabolic stability and lipophilicity, making this derivative more suitable for pharmaceutical applications.
Ethyl 5-(pyridin-2-yl)thiazole-2-carboxylate
- Molecular Formula : C₁₁H₉N₃O₂S
- Molecular Weight : 263.27 g/mol
- Key Differences : The pyridinyl substituent introduces basicity and hydrogen-bonding capability, improving solubility in polar solvents. This compound is explored for metal coordination chemistry .
Substituent Variations at Position 2
Ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Molecular Formula : C₁₅H₁₄N₂O₃S
- Molecular Weight : 314.35 g/mol
- Key Differences: The benzenepeptide group at position 2 enables interactions with biological targets (e.g., enzymes or receptors).
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate
- Molecular Formula : C₈H₁₁N₅O₂S
- Molecular Weight : 257.27 g/mol
- Key Differences : The carbamimidamido group (guanidine derivative) at position 2 increases basicity and water solubility, favoring applications in antiviral or antibacterial agents .
Structural and Stability Insights
- Iodine vs. Bromine : The C–I bond (weaker than C–Br) in this compound facilitates faster substitution reactions but may reduce shelf-life due to light sensitivity .
- Trifluoromethyl Effect : The CF₃ group in the trifluoromethyl derivative increases thermal stability and resistance to oxidation .
- Solubility Trends : Derivatives with polar groups (e.g., guanidine, pyridinyl) show improved aqueous solubility, whereas halogenated analogs favor organic solvents .
Biological Activity
Ethyl 5-(iodomethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound characterized by a thiazole ring and an iodomethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole structure is known for its pharmacological properties, making derivatives of this compound valuable in drug discovery.
- Molecular Formula : C₆H₆INO₂S
- Molecular Weight : 283.09 g/mol
- CAS Number : 1500358-48-4
- InChI Key : JMMYMFAREZBJOF-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily linked to its derivatives, which have shown significant activity against various pathogens and cancer cell lines. The thiazole moiety contributes to its ability to interact with biological targets effectively.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been shown to possess antimicrobial properties. Research indicates that compounds derived from this framework exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 1.56 - 6.25 μg/mL |
| Escherichia coli | Antibacterial | 1.56 - 6.25 μg/mL |
| Pseudomonas aeruginosa | Antibacterial | 1.56 - 6.25 μg/mL |
| Bacillus subtilis | Antibacterial | 1.56 - 6.25 μg/mL |
These findings suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. This compound has been reported to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), several compounds showed significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl derivative A | MCF-7 | 6.10 ± 0.4 |
| Ethyl derivative B | HeLa | 8.20 ± 0.5 |
These results indicate the potential of this compound as a lead compound for further development in anticancer therapies.
The mechanism by which this compound exerts its biological effects involves interaction with key biological macromolecules such as proteins and enzymes.
Interaction Studies
Research has demonstrated that this compound can form stable complexes with proteins, influencing their activity:
- Protein Kinase Inhibition : Compounds derived from this thiazole framework have been shown to inhibit key protein kinases involved in cancer signaling pathways.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in treated cancer cells.
Synthesis Methods
Several synthetic methods exist for producing this compound, enhancing its accessibility for research and potential therapeutic applications:
- Method A : Reaction of thiazole precursors with iodomethane.
- Method B : Esterification reactions involving thiazole carboxylic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
